molecular formula C29H26N4O3S B11961846 (2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide

(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide

Cat. No.: B11961846
M. Wt: 510.6 g/mol
InChI Key: YOSCTCYCCOOHNG-VHEBQXMUSA-N
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Description

The compound (2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide is a complex organic molecule that features a pyrroloquinoxaline core. This structure is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide typically involves multiple steps:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable quinoxaline precursor and a pyrrole derivative.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment of the Butyl Group: This can be done through alkylation reactions using butyl halides.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide group through amide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide: can undergo various chemical reactions:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The propenamide moiety can be reduced to form corresponding amines.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) can be used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in disease pathways.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    (1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: Known for its antifungal properties.

    3-(tert-Butylamino)-2-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-ol: Used in the treatment of glaucoma.

Uniqueness

(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide: is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C29H26N4O3S

Molecular Weight

510.6 g/mol

IUPAC Name

(E)-N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C29H26N4O3S/c1-2-3-20-33-28-26(30-23-16-10-11-17-24(23)31-28)27(37(35,36)22-14-8-5-9-15-22)29(33)32-25(34)19-18-21-12-6-4-7-13-21/h4-19H,2-3,20H2,1H3,(H,32,34)/b19-18+

InChI Key

YOSCTCYCCOOHNG-VHEBQXMUSA-N

Isomeric SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

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